molecular formula C11H17NO2 B1474183 (1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol CAS No. 1932404-46-0

(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B1474183
CAS No.: 1932404-46-0
M. Wt: 195.26 g/mol
InChI Key: YGPPAWHZJFBRSC-QWRGUYRKSA-N
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Description

(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core with a furan-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:

    Formation of the cyclohexanol core: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4).

    Introduction of the furan-2-ylmethylamino group: This step involves the nucleophilic substitution reaction where the furan-2-ylmethylamine is reacted with the cyclohexanol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The furan ring can be hydrogenated to tetrahydrofuran under catalytic hydrogenation conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-substituted cyclohexanol derivatives.

Scientific Research Applications

(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential pharmacological properties, including as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1S,2S)-2-{[(thiophen-2-yl)methyl]amino}cyclohexan-1-ol: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like thiophene. This uniqueness can be leveraged in the design of novel compounds with specific biological activities.

Properties

IUPAC Name

(1S,2S)-2-(furan-2-ylmethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPPAWHZJFBRSC-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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